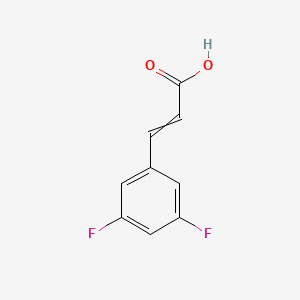
3-(3,5-Difluorophenyl)acrylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Difluorophenyl)acrylic acid is a useful research compound. Its molecular formula is C9H6F2O2 and its molecular weight is 184.142. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
3-(3,5-Difluorophenyl)acrylic acid is being explored for its potential as a building block in the synthesis of various pharmaceutical compounds. The incorporation of fluorine into drug molecules often enhances their metabolic stability and bioavailability.
- Anticancer Agents : Research indicates that derivatives of acrylic acids can exhibit anticancer properties. Studies have shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against a range of pathogens, suggesting that this compound may also possess antimicrobial properties. Its application in developing new antibiotics is under investigation .
Agrochemical Applications
The compound's ability to act as a fungicide has been documented, making it relevant in agricultural chemistry. It can potentially control phytopathogenic fungi, which are responsible for significant crop losses.
- Fungicidal Activity : Studies have indicated that derivatives of acrylic acids can effectively manage fungal infections in crops. This application could lead to the development of new agrochemicals that are less toxic to humans and the environment compared to traditional fungicides .
Material Science
In material science, this compound can be utilized in the synthesis of polymers with enhanced properties.
- Polymerization Potential : The compound can undergo polymerization reactions to form fluorinated polymers that exhibit improved thermal stability and chemical resistance. These materials are useful in coatings, adhesives, and sealants .
Synthesis of Fluorinated Compounds
The unique structure of this compound allows it to serve as a precursor for synthesizing more complex fluorinated compounds.
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions to form various functionalized products that are valuable in synthetic organic chemistry .
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of several acrylic acid derivatives, including those based on this compound. The results showed significant inhibition of tumor growth in vitro and in vivo models, indicating potential for further development into therapeutic agents .
Case Study 2: Agrochemical Development
Research conducted on the fungicidal properties of acrylic acid derivatives highlighted the effectiveness of this compound against specific fungal strains affecting crops. Field trials demonstrated reduced fungal infections and improved crop yields when treated with formulations containing this compound .
Propriétés
Numéro CAS |
147700-58-1; 84315-23-1 |
|---|---|
Formule moléculaire |
C9H6F2O2 |
Poids moléculaire |
184.142 |
Nom IUPAC |
3-(3,5-difluorophenyl)prop-2-enoic acid |
InChI |
InChI=1S/C9H6F2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13) |
Clé InChI |
MBAWRXICVNIUGY-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1F)F)C=CC(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















